Fmoc-(Nd-4-methyltrityl)-D-ornithine

Description

Introduction and Chemical Classification

Chemical Composition and Structure

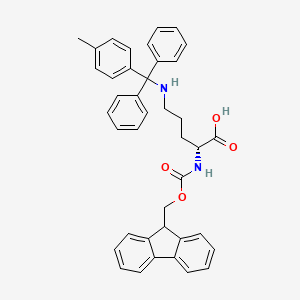

Fmoc-(Nd-4-methyltrityl)-D-ornithine (CAS 198545-20-9) is a protected derivative of the non-proteinogenic amino acid D-ornithine. Its molecular formula, $$ \text{C}{40}\text{H}{38}\text{N}{2}\text{O}{4} $$, corresponds to a molecular weight of 610.74 g/mol. The compound’s structure features three key components:

- D-Ornithine backbone : A five-carbon diamino acid with the D-configuration at the α-carbon, distinguishing it from the naturally occurring L-ornithine.

- Fmoc group : The 9-fluorenylmethoxycarbonyl moiety protects the α-amino group, enabling temporary blocking during SPPS.

- 4-Methyltrityl (Mtt) group : A trityl derivative substituted with a methyl group at the para position, shielding the δ-amino group of ornithine.

The IUPAC name, (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid, reflects its stereochemistry and functional groups. The SMILES notation CC1=CC=C(C(C2=CC=CC=C2)(NCCC[C@@H](NC(OCC3C4=CC=CC=C4C5=CC=CC=C53)=O)C(O)=O)C6=CC=CC=C6)C=C1 encodes the spatial arrangement of atoms, emphasizing the chiral center at the α-carbon and the branched protecting groups.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{40}\text{H}{38}\text{N}{2}\text{O}{4} $$ |

| Molecular Weight | 610.74 g/mol |

| CAS Number | 198545-20-9 |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid |

| SMILES | CC1=CC=C(C(C2=CC=CC=C2)(NCCCC@@HC(O)=O)C6=CC=CC=C6)C=C1 |

| Purity | ≥95% |

Historical Development of D-Ornithine Protection Strategies

The protection of ornithine’s δ-amino group has evolved significantly since the mid-20th century. Early strategies relied on benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups, which required harsh acidic conditions for deprotection. The introduction of the trityl (Trt) group in the 1990s marked a breakthrough, offering orthogonality in SPPS. However, its limited stability under mildly acidic conditions prompted the development of the 4-methyltrityl (Mtt) variant, which combined the steric bulk of Trt with enhanced cleavage kinetics.

This compound emerged as a solution to two challenges:

- Stereochemical integrity : The D-configuration resists racemization during coupling, critical for synthesizing enantiomerically pure peptides.

- Orthogonal deprotection : The Mtt group cleaves under mildly acidic conditions (1% trifluoroacetic acid in dichloromethane), preserving acid-sensitive Fmoc protections.

This compound’s adoption paralleled the shift from Boc- to Fmoc-based SPPS, which favored room-temperature deprotection with piperidine over corrosive hydrogen fluoride.

Position in Amino Acid Protection Chemistry

This compound occupies a niche in protecting group orthogonality, balancing stability during synthesis and selective removability. Comparative analysis with other groups reveals its advantages:

Table 2: Protecting Group Comparison

| Group | Deprotection Condition | Stability During SPPS | Compatibility |

|---|---|---|---|

| Mtt | 1% TFA/DCM | High | Fmoc, Boc |

| Trt | 0.5% TFA/DCM | Moderate | Fmoc |

| Boc | 95% TFA | Low | Fmoc |

| Dde | 2% Hydrazine/DMF | High | Fmoc |

The Mtt group’s para-methyl substitution enhances stability against premature cleavage compared to Trt, while maintaining compatibility with Fmoc chemistry. This dual functionality makes it indispensable for synthesizing peptides requiring prolonged exposure to piperidine or other nucleophilic reagents.

Nomenclature and Alternative Designations

Systematic and trivial names for this compound reflect its structural features and synthetic utility:

- IUPAC Name : (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid.

- Common Aliases :

The CAS registry (198545-20-9) and PubChem CID (135742629) provide unambiguous identifiers, while suppliers often use proprietary codes (e.g., Chem-Impex 03731). Misnomers occasionally arise from stereochemical misassignments, underscoring the importance of verifying configuration descriptors in procurement.

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYSGISHZIBOJC-DIPNUNPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Fmoc-(Nd-4-methyltrityl)-D-ornithine is a derivative of the amino acid ornithine, characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a 4-methyltrityl (Mtr) side chain. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities, particularly in therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, experimental data, and case studies.

Structure and Composition

- Chemical Formula : C₄₀H₃₈N₂O₄

- Molecular Weight : 610.76 g/mol

- CAS Number : 343770-23-0

Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group during the assembly of peptides. The Mtr group provides additional stability against premature deprotection, allowing for selective reactions during synthesis .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds derived from ornithine. For instance, novel analogs incorporating ornithine derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). These compounds demonstrated IC50 values ranging from 6.92 to 8.99 μM, indicating potent anti-cancer activity .

Table 1: Antitumor Activity of Fmoc-D-Ornithine Derivatives

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

The mechanism underlying the antitumor activity of this compound appears to involve apoptosis induction and cell cycle arrest at the S phase. Studies suggest that these compounds alter the expression of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and activation of caspase pathways, which are critical for programmed cell death .

Cellular Assays

In vitro studies utilizing MTT assays have been employed to assess cell viability post-treatment with this compound derivatives. These assays indicated a significant reduction in cell viability across multiple cancer cell lines, reinforcing the compound's potential as an anticancer agent .

Case Study 1: Novel Apidaecin Analogs

A study focused on novel apidaecin analogs that included ornithine derivatives demonstrated enhanced serum stability and antimicrobial activity. The selective deprotection of methyltrityl-protected ornithine was crucial for the successful synthesis of these peptides, which exhibited improved biological activities compared to their unmodified counterparts .

Case Study 2: Peptide Therapeutics

Research on peptide therapeutics incorporating this compound has shown promise in targeting specific cellular pathways involved in cancer progression. The ability to fine-tune the peptide structure via protecting group strategies has allowed for enhanced specificity and reduced off-target effects .

Scientific Research Applications

Peptide-Based Therapeutics:

The compound is instrumental in the design of peptide-based drugs, particularly for targeting specific biological activities. By modifying its structure, researchers can enhance the therapeutic efficacy of peptide drugs, making it valuable in pharmaceutical research.

Case Study: Insulinotropic Peptides

Research has demonstrated the effectiveness of using Fmoc-(Nd-4-methyltrityl)-D-ornithine in synthesizing insulinotropic peptides that stimulate insulin secretion from pancreatic beta cells. These peptides are being investigated for their potential in treating diabetes and other metabolic disorders .

Bioconjugation

Linking Biomolecules:

this compound is also employed in bioconjugation techniques, where it aids in linking peptides to other biomolecules such as antibodies or enzymes. This application is crucial for developing targeted drug delivery systems that improve the specificity and efficacy of treatments.

Cancer Research

Targeted Therapy:

In cancer research, modified peptides derived from this compound are being explored for their ability to selectively target cancer cells. This specificity can lead to improved treatment outcomes while minimizing side effects associated with conventional therapies.

Protein Engineering

Creation of Novel Proteins:

The compound's utility extends to protein engineering, where it allows scientists to create novel proteins with enhanced properties for diagnostics and therapeutics. The ability to manipulate its structure makes it a versatile tool for researchers aiming to develop innovative biopharmaceuticals.

Comparison with Similar Compounds

Research Findings and Trends

- Enzymatic Studies: D-ornithine derivatives are substrates for adenosylcobalamin-dependent enzymes like ornithine 4,5-aminomutase, highlighting their role in studying reaction mechanisms (e.g., Co–C bond homolysis at rates up to 781 s⁻¹) .

- Stereochemical Impact: D-ornithine’s non-natural configuration enhances proteolytic resistance in therapeutic peptides, a property leveraged in antimicrobial and anticancer agents .

Q & A

Q. What is the role of Fmoc-(Nd-4-methyltrityl)-D-ornithine in solid-phase peptide synthesis (SPPS)?

this compound is a protected amino acid derivative used to incorporate D-ornithine residues into peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during synthesis, while the 4-methyltrityl (Mtr) group shields the δ-amino side chain to prevent undesired side reactions. This dual protection ensures selective deprotection under mild acidic conditions (e.g., 1–3% trifluoroacetic acid in dichloromethane) .

Q. How can researchers verify the purity and identity of this compound?

Analytical methods include:

- Reverse-phase HPLC : Monitor retention time and peak symmetry using a C18 column with acetonitrile/water gradients (e.g., 60–80% acetonitrile over 20 min) .

- Mass spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .

- Nuclear magnetic resonance (NMR) : Validate structure using H and C NMR spectra in deuterated DMSO or CDCl₃ .

Advanced Research Questions

Q. How does the Mtr protecting group influence peptide stability and deprotection kinetics?

The Mtr group provides steric hindrance and acid stability, requiring stronger acids (e.g., 95% TFA) for cleavage compared to other trityl-based groups. Researchers must optimize cleavage conditions to avoid side-chain modifications. For example, prolonged TFA exposure (>2 hours) may degrade sensitive residues like methionine or tryptophan .

Q. What strategies mitigate racemization during coupling of this compound?

Racemization risks arise during activation of the carboxylic acid group. To minimize this:

Q. How can researchers resolve contradictions in synthetic yields reported for this compound?

Yield variations often stem from:

- Solvent systems : Dichloromethane (DCM) vs. dimethylformamide (DMF) may alter reaction kinetics .

- Coupling efficiency : Pre-activation with hydroxybenzotriazole (HOBt) improves yields by 10–15% .

- Purification protocols : Flash chromatography with silica gel (ethyl acetate/hexane, 1:1) vs. preparative HPLC .

Q. What are the applications of this compound in enzyme mechanistic studies?

This derivative is used to probe substrate specificity in enzymes like ornithine 4,5-aminomutase (OAM). Stopped-flow spectroscopy at 528 nm can track coenzyme B₁₂-dependent radical intermediates during catalysis, with observed rate constants () up to 781 s for D-ornithine .

Methodological Considerations

Q. How to optimize storage conditions for this compound?

- Store desiccated at -20°C under argon to prevent hydrolysis of the Fmoc group .

- Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .

Q. What experimental parameters are critical for in vivo studies using peptides containing D-ornithine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.